BenchChemオンラインストアへようこそ!

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Cytotoxicity Mannich base Jurkat T-lymphocyte

3-(Dimethylamino)-1-(2-thienyl)-1-propanone (CAS 13196-35-5), also synonymised as 2-thienyl-2-dimethylaminoethyl ketone, is a β-aminoketone (Mannich base) with molecular formula C9H13NOS and a molecular weight of 183.27 g/mol. The compound is most prominently recognized as a key synthetic intermediate in the manufacture of the SNRI antidepressant duloxetine and is formally catalogued as Duloxetine Impurity 10 in pharmacopeial impurity profiling.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
CAS No. 13196-35-5
Cat. No. B175541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(2-thienyl)-1-propanone
CAS13196-35-5
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC=CS1
InChIInChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3
InChIKeyJNMZUWJMJSKMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(2-thienyl)-1-propanone (CAS 13196-35-5): Core Identity and Procurement-Relevant Profile


3-(Dimethylamino)-1-(2-thienyl)-1-propanone (CAS 13196-35-5), also synonymised as 2-thienyl-2-dimethylaminoethyl ketone, is a β-aminoketone (Mannich base) with molecular formula C9H13NOS and a molecular weight of 183.27 g/mol [1]. The compound is most prominently recognized as a key synthetic intermediate in the manufacture of the SNRI antidepressant duloxetine and is formally catalogued as Duloxetine Impurity 10 in pharmacopeial impurity profiling [2]. Its hydrochloride salt (CAS 5424-47-5) is the commercially predominant form, supplied as a white to almost white crystalline powder with a melting point of 176–182 °C, non-aqueous titration purity ≥98.0%, and HPLC purity ≥96.0 area% . The free base has a computed XLogP of 1.2, giving it a distinct lipophilicity profile relative to its phenyl-substituted analogs .

Why 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Cannot Be Interchanged with Phenyl or Methylamino Analogs


Although this compound belongs to the broader 1-aryl-3-dimethylamino-1-propanone Mannich base family, simple substitution of the 2-thienyl ring with a phenyl ring or replacement of the N,N-dimethylamino group with an N-methylamino group produces chemically distinct entities whose biological potency, physicochemical properties, and regulatory identity diverge measurably. In head-to-head cytotoxicity assays, the 2-thienyl derivative (D10) exhibits superior potency over its phenyl counterpart (D1) against Jurkat cells, with both mono-Mannich base and hydrazone forms showing a potency advantage for the thiophene-bearing scaffold [1]. Furthermore, at the regulatory level, this specific compound is codified as Duloxetine Impurity 10 and is employed as an authenticated reference standard for ANDA analytical method validation; no phenyl or methylamino analog can satisfy this pharmacopeial traceability requirement [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone (13196-35-5) vs. Closest Analogs


Cytotoxic Potency in Jurkat Cells: 2-Thienyl (D10) vs. Phenyl (D1) Mono-Mannich Bases Head-to-Head

In a direct same-study comparison, the 2-thienyl mono-Mannich base D10 (3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride) exhibited 3.99-fold greater cytotoxic potency than the reference chemotherapeutic 5-fluorouracil against Jurkat cells, whereas the phenyl analog D1 (3-(dimethylamino)-1-phenyl-1-propanone hydrochloride) achieved only 3.60-fold potency. The corresponding hydrazone derivatives showed an even wider divergence: K10 (2-thienyl hydrazone) was 8.65-fold more potent than 5-fluorouracil, compared with K1 (phenyl hydrazone) at 4.92-fold – a 1.76-fold advantage for the thiophene-bearing scaffold [1].

Cytotoxicity Mannich base Jurkat T-lymphocyte Anticancer lead

Thiophene-for-Benzene Replacement: Class-Level Cytotoxicity Improvement in Mono- and Bis-Mannich Base Series

In a systematic SAR study of 1-aryl-3-dimethylamino-1-propanone hydrochlorides (series I) and bis(β-aroylethyl)ethylamine hydrochlorides (series II), replacement of the benzene ring with a thiophene ring improved cytotoxicity in both series. Several compounds in these series were 1.25–6.55 times more potent than 5-fluorouracil; the thiophene-substituted congeners consistently ranked among the more active members, although the study reports the trend as a class-level observation rather than with discrete pair-wise IC50 values for every matched analog [1].

Thiophene bioisostere Cytotoxicity Structure–activity relationship Mannich base

Lipophilicity Differentiation: 2-Thienyl (XLogP 1.2) vs. Phenyl Analog (LogP ~1.8)

The computed XLogP of 3-(dimethylamino)-1-(2-thienyl)-1-propanone free base is 1.2 , approximately 0.4–0.6 log units lower than the reported LogP of its direct phenyl analog, 3-(dimethylamino)-1-phenyl-1-propanone (LogP 1.58–1.82 depending on measurement or calculation method) . This lower lipophilicity arises from the replacement of the hydrophobic phenyl ring with the more polarizable thiophene nucleus and may translate into differences in membrane permeability, protein binding, and in vivo distribution for any downstream lead compound.

Lipophilicity Drug-likeness Physicochemical property LogP comparison

Synthetic Yield as Duloxetine Intermediate: 80% Isolated Yield in Mannich Step

In the patented process for (+)-duloxetine (EP 1857451 A1), the Mannich condensation of 2-acetylthiophene with paraformaldehyde and dimethylamine hydrochloride produces 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride in 80% isolated yield (140 g from a 0.55-mol-scale reaction) as a colorless crystalline solid [1]. This yield is reported without chromatographic purification. The subsequent hydride reduction to the corresponding amino alcohol proceeds in a further 80% yield, giving an overall two-step yield of 64% for the advanced intermediate N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.

Duloxetine synthesis Mannich reaction Process intermediate Yield

Regulatory Identity: Duloxetine Impurity 10 Reference Standard with Pharmacopeial Traceability

3-(Dimethylamino)-1-(2-thienyl)-1-propanone (CAS 13196-35-5) is formally designated as Duloxetine Impurity 10 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is employed for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial duloxetine production. The product can be further certified with traceability against USP or EP pharmacopeial standards [1]. No phenyl or N-methylamino analog of this compound holds this specific regulatory designation within the duloxetine impurity framework.

Reference standard Impurity profiling Duloxetine ANDA Quality control

Mechanism-Based Enzyme Inhibition: Sortase A Covalent Inactivation via β-Elimination

3-(Dimethylamino)-1-(2-thienyl)-1-propanone acts as a mechanism-based irreversible inhibitor of sortase A (SrtA) from Staphylococcus aureus and Bacillus anthracis (sortase B). The enzyme catalyzes a β-elimination reaction on the inhibitor, releasing dimethylamine and generating a reactive thienyl vinyl ketone intermediate that covalently modifies the active-site cysteine thiol (Cys184 in SrtA) [1]. This compound was identified from a high-throughput screen of 135,625 small molecules and represents a rare example of a substrate-activated covalent inhibitor. The BRENDA enzyme database records this compound with IC50 data for sortase enzymes [2].

Sortase A inhibitor Anti-virulence Covalent inhibitor β-Elimination

Research and Industrial Application Scenarios for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone (13196-35-5)


Anticancer Lead Optimization: 2-Thienyl Mannich Base Scaffold with Validated Cytotoxic Potency Advantage

Medicinal chemistry teams pursuing novel cytotoxic agents should select the 2-thienyl mono-Mannich base (D10) as the core scaffold based on its demonstrated 3.99-fold potency over 5-fluorouracil in Jurkat cells, representing a 10.8% potency gain over the corresponding phenyl analog D1 [1]. Furthermore, conversion to the hydrazone derivative K10 amplifies potency to 8.65× 5-fluorouracil – the highest in the entire D/K series – providing a clear derivatization path for lead expansion [1]. The class-level SAR independently confirms that thiophene substitution outperforms benzene in both mono- and bis-Mannich base series [2].

Generic Duloxetine Manufacturing: Certified Impurity Reference Standard for ANDA QC Workflows

Quality control laboratories supporting ANDA submissions for generic duloxetine hydrochloride must procure this compound (CAS 13196-35-5) as the authenticated Duloxetine Impurity 10 reference standard. It is supplied with full characterization data compliant with ICH guidelines and can be traced to USP or EP pharmacopeial standards [3]. No alternative compound can fulfill this specific regulatory function in HPLC/LC-MS impurity profiling methods required for batch release and stability testing [3].

Duloxetine Process Development: Multi-Kilogram Mannich Intermediate with Documented 80% Yield

Process R&D groups developing or optimizing duloxetine synthetic routes can benchmark their Mannich step performance against the 80% isolated yield reported in EP 1 857 451 A1, where 2-acetylthiophene is condensed with paraformaldehyde and dimethylamine hydrochloride to deliver the target ketone hydrochloride as a colorless crystalline solid without chromatographic purification [4]. The two-step sequence (Mannich reaction followed by hydride reduction) proceeds with 64% overall yield to N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, a pivotal advanced intermediate [4].

Anti-Virulence Drug Discovery: Sortase A Covalent Inhibitor with Mechanism-Based Activation

Researchers developing anti-virulence agents against multidrug-resistant Gram-positive pathogens (e.g., MRSA, Bacillus anthracis) should consider this compound as a validated hit, as it undergoes enzyme-catalyzed β-elimination within the sortase active site to generate a reactive thienyl vinyl ketone that irreversibly alkylates the catalytic cysteine residue [5]. This mechanism, elucidated through co-crystallography (PDB 2OQZ) and confirmed by the BRENDA enzyme database [6], is contingent on the specific 2-thienyl β-aminoketone architecture and cannot be reproduced by phenyl-substituted or N-dealkylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.